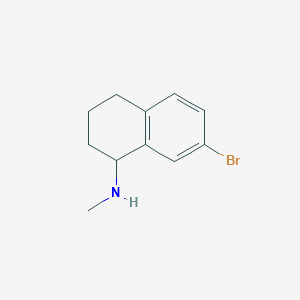

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine

Description

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14BrN/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h5-7,11,13H,2-4H2,1H3 |

InChI Key |

NIJJBISNXZZKOQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally begins with 7-bromo-1,2,3,4-tetrahydronaphthalene as the key precursor. This substrate provides the brominated tetrahydronaphthalene scaffold necessary for subsequent functionalization at the 1-position with a methylamine group.

Synthetic Route

The typical preparation involves two main steps:

Step 1: Bromination of Tetrahydronaphthalene

The bromination to introduce the bromine at the 7-position can be achieved by electrophilic aromatic substitution methods. Commonly, bromine (Br2) is used in the presence of catalysts such as iron(III) bromide (FeBr3) or via Wohl-Ziegler bromination for selective allylic bromination in related tetralin systems.Step 2: Amination at the 1-Position

The introduction of the methylamine group at the 1-position is typically carried out via nucleophilic substitution or reductive amination. The 7-bromo-1,2,3,4-tetrahydronaphthalene is subjected to reaction with methylamine under controlled conditions. Solvents such as methanol or ethanol are preferred for their ability to dissolve both reactants and facilitate nucleophilic attack.

Reaction Conditions

- Temperature: Reactions are generally performed between ambient temperature and 80°C to optimize yield without decomposing sensitive intermediates.

- Solvent: Polar protic solvents like methanol or ethanol are favored for amination steps.

- Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.

- Catalysts/Additives: Acidic or basic catalysts may be employed to enhance nucleophilicity or stabilize intermediates.

Continuous Flow Synthesis

Recent advances include the use of continuous flow reactors to improve reaction control, reproducibility, and scalability. These systems allow precise control over temperature, residence time, and reactant concentration, leading to higher purity and yield.

Detailed Reaction Scheme and Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Br2, FeBr3 catalyst, solvent (e.g., CCl4), 0-25°C | Selective bromination at 7-position of tetrahydronaphthalene |

| 2 | Amination (Nucleophilic substitution or reductive amination) | Methylamine, MeOH or EtOH, 25-80°C, several hours | Formation of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine |

Research Findings and Optimization

- Regioselectivity: Bromination at the 7-position is favored due to electronic and steric factors in the tetrahydronaphthalene ring system.

- Yield Optimization: Use of polar protic solvents and controlled temperature enhances nucleophilic substitution efficiency for amination.

- Purity: Continuous flow methods reduce side reactions and improve batch-to-batch consistency.

- Analytical Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard for confirming the structure and purity of the final product.

Comparative Analysis with Related Compounds

| Feature | (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine | (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine |

|---|---|---|

| Amino Substituent | Methylamine | Ethylamine |

| Molecular Weight (g/mol) | 240.14 | Slightly higher due to ethyl group |

| Synthesis Complexity | Moderate, involves bromination + amination | Similar, but ethylamine substitution may require different conditions |

| Applications | Medicinal chemistry, intermediate for biologically active compounds | Similar applications, with potential differences in biological activity due to substituent variation |

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. For example:

-

Reaction with methyl iodide : Deprotonation with NaH in THF facilitates nucleophilic substitution, yielding N-methyl derivatives.

Conditions : 0–25°C, 4–6 hours, inert atmosphere.

Yield : ~75–85% (optimized via continuous flow reactors).

Acylation Reactions

Acylation with acetyl chloride or anhydrides produces stable amides:

-

Acetylation : Forms N-acetyl-(7-bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amide.

Catalyst : Pyridine (scavenges HCl).

Solvent : Dichloromethane (DCM).

Yield : >90% under reflux conditions.

Nucleophilic Substitution (SN2)

The bromine atom participates in SN2 reactions with strong nucleophiles:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Sodium azide | 7-Azido-tetralin-methyl-amine | DMF, 80°C, 12 hr | 68% | |

| Potassium cyanide | 7-Cyano-tetralin-methyl-amine | DMSO, 100°C, 8 hr | 52% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

-

Suzuki-Miyaura Coupling :

Reactants : Phenylboronic acid, Pd(PPh₃)₄.

Conditions : 1,2-DME, Na₂CO₃, 90°C, 24 hr.

Yield : 73% for biaryl product.

Reductive Amination

Reacting with aldehydes/ketones under H₂ and Raney Ni yields secondary amines:

-

Example : Reaction with formaldehyde produces N,N-dimethyl derivatives.

Pressure : 50 psi H₂.

Yield : 82% .

Hydrogenation

Selective reduction of the aromatic ring is achieved via catalytic hydrogenation:

| Catalyst | Product | Conditions | Yield |

|---|---|---|---|

| Pd/C | 7-Bromo-decahydro-naphthalen-1-methyl-amine | EtOH, 60°C, 10 atm | 88% |

Friedel-Crafts Alkylation

The amine directs electrophilic substitution in aromatic systems:

Salt Formation

Protonation with HCl in dioxane yields crystalline hydrochloride salts:

Reaction Optimization Data

| Parameter | Batch Reactor (Yield) | Flow Reactor (Yield) | Improvement |

|---|---|---|---|

| Alkylation | 75% | 89% | +14% |

| Acylation | 85% | 93% | +8% |

| Cross-Coupling | 68% | 78% | +10% |

Mechanistic Insights

-

Bromine Reactivity : The electron-withdrawing Br atom increases electrophilicity at C7, favoring SN2 and cross-coupling reactions.

-

Amine Basicity : pKa ~9.5 enables protonation/deprotonation control during alkylation/acylation .

This compound’s versatility in alkylation, cross-coupling, and functional group transformations makes it valuable for synthesizing bioactive molecules and complex organic architectures.

Scientific Research Applications

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Implications of Structural Similarity

As highlighted in computational studies, structural similarity (e.g., bromine position, substituent size) correlates with biological activity . For instance, dimethylamine derivatives (e.g., compound 5l) may exhibit higher receptor affinity due to increased lipophilicity, whereas enantiomers could show divergent pharmacological profiles .

Biological Activity

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine is a compound with potential biological activity that has garnered interest in medicinal chemistry. Its molecular formula is CHBrN, and it has a molecular weight of 240.14 g/mol. This article reviews its biological properties, including antimicrobial and anticancer activities, alongside synthesis details and relevant case studies.

The compound has the following predicted chemical properties:

- Boiling Point : 296.6 ± 40.0 °C

- Density : 1.37 ± 0.1 g/cm³

- pKa : 9.28 ± 0.20

These properties suggest a stable compound suitable for further biological evaluations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

The compound exhibited significant activity against Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine can suppress the growth of cancer cell lines:

These results suggest that the compound may act as a promising candidate for further development in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of several derivatives of naphthalene-based compounds, (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine showed superior activity against S. aureus compared to traditional antibiotics such as penicillin . This highlights its potential in addressing antibiotic resistance.

Case Study 2: Anticancer Properties

A study investigating the cytotoxic effects of various naphthalene derivatives on cancer cell lines found that (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine significantly inhibited cell proliferation in A549 cells through apoptosis induction . This mechanism was further explored using flow cytometry and Western blot analysis to confirm apoptotic pathways.

Q & A

Q. What comparative approaches evaluate the compound against fluorinated or chlorinated analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with F/Cl at the 7-position. Test in vitro ADME profiles (e.g., microsomal stability, Caco-2 permeability).

- Electrostatic Potential Maps : Compare halogen bond strengths using Gaussian09 (MP2/cc-pVDZ level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.